2-Benzyl-1,3a,6-trimethyl-3-phenyl-7,7a-dihydroindol-4-one
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Overview
Description
2-Benzyl-1,3a,6-trimethyl-3-phenyl-7,7a-dihydroindol-4-one is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-1,3a,6-trimethyl-3-phenyl-7,7a-dihydroindol-4-one typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with a suitable ketone under acidic conditions, followed by cyclization and reduction steps . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-1,3a,6-trimethyl-3-phenyl-7,7a-dihydroindol-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert ketones to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenating agents like bromine (Br₂) and nucleophiles such as amines or alcohols are typical.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Benzyl-1,3a,6-trimethyl-3-phenyl-7,7a-dihydroindol-4-one has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases.
Industry: Used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Benzyl-1,3a,6-trimethyl-3-phenyl-7,7a-dihydroindol-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biological pathways by binding to these targets, leading to various physiological effects . Detailed studies on its binding affinity and specificity are crucial for understanding its full potential .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbaldehyde: Known for its role in multicomponent reactions and biological activities.
Indazole: Exhibits anti-inflammatory, antimicrobial, and anticancer properties.
Coumarin derivatives: Widely used in medicinal chemistry for their diverse biological activities.
Uniqueness
2-Benzyl-1,3a,6-trimethyl-3-phenyl-7,7a-dihydroindol-4-one stands out due to its unique structural features and the potential for diverse chemical modifications. Its ability to undergo various reactions and form multiple derivatives makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
6311-42-8 |
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Molecular Formula |
C24H25NO |
Molecular Weight |
343.5 g/mol |
IUPAC Name |
2-benzyl-1,3a,6-trimethyl-3-phenyl-7,7a-dihydroindol-4-one |
InChI |
InChI=1S/C24H25NO/c1-17-14-21-24(2,22(26)15-17)23(19-12-8-5-9-13-19)20(25(21)3)16-18-10-6-4-7-11-18/h4-13,15,21H,14,16H2,1-3H3 |
InChI Key |
AYHWOFRGVYNNHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2(C(C1)N(C(=C2C3=CC=CC=C3)CC4=CC=CC=C4)C)C |
Origin of Product |
United States |
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